Menadione

Description

A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.

Menadione has been reported in Thermoplasma acidophilum, Asplenium indicum, and other organisms with data available.

MENADIONE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for hemorrhage.

Menadione is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo. Despite the fact that it can serve as a precursor to various types of vitamin K, menadione is generally not used as a nutritional supplement. Large doses of menadione have been reported to cause adverse outcomes including hemolytic anemia due to G6PD deficiency, neonatal brain or liver damage, or neonatal death in some cases. Moreover, menadione supplements have been banned by the FDA because of their high toxicity. It is sometimes called vitamin K3, although derivatives of naphthoquinone without the sidechain in the 3-position cannot exert all the functions of the K vitamins. Menadione is a vitamin precursor of K2 which utilizes alkylation in the liver to yield menaquinones (MK-n, n=1-13; K2 vitamers), and hence, is better classified as a provitamin.

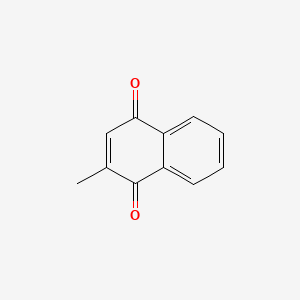

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVAVZPDRWSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Record name | menadione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Menadione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021715 | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000188 [mmHg] | |

| Record name | Menadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |

CAS No. |

58-27-5, 34524-96-4 | |

| Record name | Menadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione semiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034524964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | menadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723JX6CXY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 107 °C | |

| Record name | Menadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Menadione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione (B1676200), also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active forms of Vitamin K, particularly menaquinone-4 (MK-4).[1] While not used as a nutritional supplement for humans due to potential toxicity at high doses, its unique chemical properties make it a valuable compound in various research and pharmaceutical applications.[2] Menadione's ability to undergo redox cycling and generate reactive oxygen species (ROS) has established it as a critical tool for studying oxidative stress and has spurred investigations into its potential as an anticancer agent.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of menadione, detailed experimental protocols for its analysis, and a summary of its key signaling pathways.

Chemical Properties

Menadione (2-methyl-1,4-naphthoquinone) is a bright yellow, crystalline solid with a faint acrid odor.[5] It is structurally an analog of 1,4-naphthoquinone (B94277) with a methyl group at the 2-position.[1] This structure is fundamental to its biological and chemical reactivity.

Table 1: Chemical Identification of Menadione

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-methylnaphthalene-1,4-dione | [6] |

| Synonyms | Vitamin K3, Menaphthone, Thyloquinone | [6] |

| CAS Number | 58-27-5 | [5] |

| Chemical Formula | C₁₁H₈O₂ | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O | [6] |

| InChI Key | MJVAVZPDRWSRRC-UHFFFAOYSA-N | [6] |

2.1 Stability and Reactivity

Menadione is stable in air but is susceptible to decomposition upon exposure to sunlight.[5] It is destroyed by alkaline solutions and reducing agents.[7] Alcoholic solutions of menadione are neutral and can be heated to 120°C without decomposition.[7] It can react violently with strong oxidizing agents, alkalis, and acids.

Physical Properties

The physical characteristics of menadione are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physical and Spectroscopic Properties of Menadione

| Property | Value | Reference(s) |

| Appearance | Bright yellow crystalline solid | [5] |

| Odor | Very faint acrid odor | [5] |

| Melting Point | 105–107 °C | [6][8] |

| Boiling Point | 304.5 °C (estimated) | [2] |

| logP (o/w) | 2.20 | [2] |

| UV-Vis λmax (in Ethanol) | 245 nm, 251 nm, 262 nm, 333 nm | [7][9] |

3.1 Solubility

Menadione is a fat-soluble vitamin precursor and is largely insoluble in water. Its solubility in various organic solvents is well-documented.

Table 3: Solubility of Menadione

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (160 mg/L at 30 °C) | [1] |

| Ethanol (B145695) | 1 g in 60 mL (approx. 16.7 mg/mL) | [6][7] |

| Chloroform | Soluble (100 mg/mL) | [7] |

| Benzene | 1 g in 10 mL (100 mg/mL) | [6] |

| Vegetable Oils | 1 g in 50 mL (20 mg/mL) | [6] |

| Carbon Tetrachloride | Moderately soluble | [5] |

| DMSO | 1 mg/mL | [7] |

Experimental Protocols

Accurate determination of menadione's properties and concentration is essential for research and quality control. The following are detailed methodologies for key experiments.

4.1 Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound like menadione.[10][11][12][13]

-

Sample Preparation: Ensure the menadione sample is a fine, dry powder. If necessary, crush any coarse crystals in a mortar.[13]

-

Capillary Tube Loading: Push the open end of a capillary tube into the menadione powder. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample should be 1-2 mm high.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (105°C).

-

Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[10] For pure menadione, this range should be sharp and fall between 105°C and 107°C.[8]

4.2 Assay of Menadione (USP Titration Method)

This assay is adapted from the United States Pharmacopeia (USP) for determining the purity of a menadione sample.[8][14]

-

Sample Preparation: Accurately weigh about 150 mg of menadione and transfer it to a 150-mL flask.

-

Dissolution: Add 15 mL of glacial acetic acid and 15 mL of 3 N hydrochloric acid. Swirl the flask until the menadione is completely dissolved.

-

Reduction: Add approximately 3 g of zinc dust to the solution. Stopper the flask with a Bunsen valve, shake, and let it stand in the dark for 1 hour, shaking frequently. This reduces the quinone to a hydroquinone.

-

Filtration: Rapidly decant the solution through a cotton pledget into a separate flask. Wash the reduction flask with three 10-mL portions of freshly boiled and cooled water, passing the washings through the same cotton pledget.

-

Titration: Add 0.1 mL of orthophenanthroline indicator to the combined filtrate and washings. Immediately titrate with 0.1 N ceric sulfate (B86663) until the endpoint is reached.

-

Blank Correction: Perform a blank determination using the same procedure without the menadione sample and make any necessary corrections.

-

Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 8.609 mg of C₁₁H₈O₂.

4.3 UV-Visible Spectrophotometry

This method is used for the identification and quantification of menadione based on its absorbance of UV light.[9][15][16]

-

Standard Solution Preparation: Prepare a standard solution of USP Menadione Reference Standard in ethanol with a known concentration (e.g., 5 µg/mL).[8]

-

Sample Solution Preparation: Prepare a sample solution of menadione in ethanol with a similar concentration.

-

Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use ethanol as the blank to zero the instrument.

-

Measurement: Scan the absorbance of both the standard and sample solutions from approximately 220 nm to 400 nm.

-

Analysis: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as the standard solution. Key absorbance maxima in ethanol are typically observed around 245 nm, 251 nm, 262 nm, and 333 nm.[7] The concentration of the sample can be determined by comparing its absorbance at a specific wavelength (e.g., 250 nm) to that of the standard solution using the Beer-Lambert law.

4.4 High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for the determination of menadione in various matrices, including pharmaceutical preparations and biological samples.[5][17][18][19]

-

Chromatographic System:

-

Column: A reversed-phase column, such as a C8 or C30, is commonly used.[5][18]

-

Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is typical. For example, a mobile phase of methanol and water (60:40, v/v) can be used for menadione sodium bisulphite analysis.[18] For menadione itself, a gradient starting with a high percentage of methanol (e.g., 90%) may be employed.[18]

-

Flow Rate: Typically around 1 mL/min.[18]

-

Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength of maximum absorbance (e.g., 250 nm). For higher sensitivity, fluorescence detection after post-column reduction can be used.[5]

-

-

Standard Preparation: Prepare a series of standard solutions of menadione in the mobile phase to create a calibration curve.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 0.01 M HCl for converting menadione sodium bisulphite to menadione) and dilute with the mobile phase to a concentration within the range of the calibration curve.[17]

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Quantification: Identify the menadione peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard calibration curve.

Core Signaling Pathways and Mechanisms of Action

Menadione's biological effects are primarily driven by its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses, including oxidative stress, DNA damage, and programmed cell death.

5.1 ROS Generation via Redox Cycling

Menadione can accept one or two electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone, respectively.[4][20] The unstable semiquinone radical can then transfer an electron to molecular oxygen (O₂), generating a superoxide (B77818) radical (O₂⁻) and regenerating the parent menadione, thus creating a futile redox cycle. This process leads to a significant increase in intracellular ROS levels.[4][21]

5.2 Induction of Apoptosis via ROS and PARP Activation

High levels of ROS induced by menadione cause significant cellular damage, including DNA strand breaks. This DNA damage activates the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] Overactivation of PARP-1 depletes cellular stores of NAD⁺ and ATP, leading to an energy crisis and cell death.[2] While menadione can trigger the release of mitochondrial cytochrome c, a key step in classical apoptosis, studies have shown that cell death can proceed even when key apoptotic players like caspases are inhibited, pointing to PARP-1 overactivation as a crucial, and sometimes dominant, cell death mechanism.[2][22]

5.3 Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Menadione-induced oxidative stress can activate the NF-κB pathway.[23] ROS can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. Once freed, the NF-κB dimer (typically p50/p65) translocates to the nucleus to activate the transcription of target genes. This activation can initially be a pro-survival response, but sustained activation can also contribute to inflammatory processes.[24][25][26]

Conclusion

Menadione possesses a distinct set of chemical and physical properties that underpin its utility as a research tool and its potential as a therapeutic agent. Its capacity for redox cycling and ROS generation is central to its mechanism of action, influencing critical cellular signaling pathways involved in cell death and survival. A thorough understanding of its properties, supported by robust analytical methodologies, is paramount for professionals in research and drug development seeking to harness or mitigate its potent biological effects.

References

- 1. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. scispace.com [scispace.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. drugfuture.com [drugfuture.com]

- 15. Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

- 18. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanism of menadione-induced cytotoxicity in rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. bosterbio.com [bosterbio.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Mechanisms of Menadione

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, is a potent modulator of cellular processes, primarily through its ability to induce severe oxidative stress. Its core mechanism of action involves redox cycling, a process that generates a significant flux of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. This oxidative onslaught disrupts multiple critical cellular functions. Menadione compromises mitochondrial integrity, leading to a decrease in membrane potential, ATP depletion, and the release of pro-apoptotic factors. It depletes the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH), through both direct conjugation and oxidation, further weakening cellular defenses. Concurrently, menadione perturbs intracellular calcium homeostasis, causing elevations in cytosolic Ca2+ that contribute to cytotoxicity. Ultimately, these interconnected events trigger various forms of programmed cell death, including apoptosis and necroptosis, mediated by pathways involving PARP-1 activation and caspase cascades. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, to offer a comprehensive resource for professionals in life sciences and drug development.

Core Mechanism: Redox Cycling and Reactive Oxygen Species (ROS) Generation

The primary mechanism by which menadione exerts its cellular effects is through redox cycling. This process involves the enzymatic one-electron reduction of the quinone moiety of menadione to a semiquinone radical.[1][2] This reduction is catalyzed by various flavoenzymes, such as NADPH-cytochrome P450 reductase.[1] The unstable semiquinone radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion radical (O₂•−) in the process.[2][3] This futile cycle can repeat continuously, generating a substantial amount of superoxide. The superoxide produced can be subsequently dismutated, either spontaneously or by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[4][5]

This sustained production of ROS overwhelms the cell's antioxidant capacity, leading to a state of severe oxidative stress.[6] This stress is a central driver for the downstream cellular damage observed upon menadione exposure.[7][8] The generation of ROS by menadione has been demonstrated in both the cytosol and the mitochondrial matrix.[6]

Caption: Menadione undergoes one-electron reduction to a semiquinone radical, which generates superoxide.

Impact on Mitochondrial Function

Mitochondria are primary targets of menadione-induced toxicity. The redox cycling of menadione can occur within the mitochondrial electron transport chain, leading to a localized and intense production of ROS.[1][9] This triggers a cascade of detrimental events:

-

Mitochondrial Oxidative Stress: Menadione treatment leads to a rapid increase in mitochondrial superoxide levels.[1][6]

-

DNA Damage: The generated ROS can damage both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA).[1][6]

-

Collapse of Membrane Potential (ΔΨm): Menadione induces a progressive decrease in the inner mitochondrial membrane potential, a key indicator of mitochondrial health.[1][6][10] This depolarization impairs the organelle's ability to function correctly.

-

ATP Depletion: The disruption of the membrane potential and overall mitochondrial function leads to a significant drop in cellular ATP levels.[1][10]

-

Mitochondrial Fragmentation: Exposure to menadione causes significant mitochondrial fragmentation and fission, a morphological sign of mitochondrial distress.[1][6]

-

Cytochrome c Release: Damage to the mitochondrial membranes results in the release of cytochrome c from the intermembrane space into the cytosol.[1][6] This is a critical step in the initiation of the intrinsic apoptotic pathway.

Caption: Menadione triggers mitochondrial ROS production, leading to dysfunction and apoptosis.

Disruption of Cellular Thiol Homeostasis

Menadione profoundly impacts the thiol status of cells, particularly the levels of reduced glutathione (GSH), a critical cellular antioxidant.[11][12] This occurs through two primary mechanisms:

-

GSH Oxidation: The ROS generated during menadione's redox cycling leads to the oxidation of GSH to glutathione disulfide (GSSG).[4][13]

-

Arylation (Conjugation): Menadione can directly react with the sulfhydryl group of GSH, forming a menadione-GSH conjugate.[4] This process, known as arylation, irreversibly depletes the GSH pool.

The depletion of GSH compromises the cell's ability to neutralize ROS and detoxify electrophilic compounds, rendering it highly susceptible to oxidative damage.[11] Furthermore, menadione-induced oxidative stress can lead to the oxidation of protein thiol groups, resulting in the formation of glutathione-protein mixed disulfides and impairing the function of critical enzymes and structural proteins.[13][14]

Alteration of Intracellular Calcium Signaling

Menadione disrupts intracellular Ca²⁺ homeostasis, a key factor in its cytotoxicity.[14][15] Exposure to menadione leads to a sustained increase in the concentration of cytosolic free Ca²⁺.[15][16] The mechanisms underlying this disruption include:

-

Inhibition of Ca²⁺ Efflux: Menadione-induced oxidation of protein thiols can impair the function of Ca²⁺-ATPases responsible for pumping calcium out of the cell.[14]

-

Inhibition of IP₃-Mediated Release: Menadione can inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-dependent release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[17] This effect is attributed to the covalent modification of sulfhydryl groups on the IP₃ receptor.[17]

-

Mitochondrial Ca²⁺ Dysregulation: Menadione prevents mitochondrial Ca²⁺ uptake, which normally serves to buffer cytosolic Ca²⁺ levels.[18] This allows for the rapid and widespread elevation of intracellular Ca²⁺, contributing to mitochondrial depolarization and cell death.[18]

Induction of Cell Death Pathways

The culmination of oxidative stress, mitochondrial collapse, and ionic dysregulation is the induction of programmed cell death (PCD). Menadione is a versatile inducer of cell death and can trigger multiple pathways depending on the concentration and cell type.[19]

-

Apoptosis: Menadione is a well-documented inducer of apoptosis.[7][20] This can proceed through:

-

Intrinsic (Mitochondrial) Pathway: Initiated by the release of cytochrome c, which leads to the activation of caspase-9 and the executioner caspase-3.[1][18][20]

-

Extrinsic Pathway: Evidence suggests menadione can activate caspase-8 and involve the Fas-dependent pathway at lower concentrations.[10][20]

-

Caspase-Independent Mechanisms: In some models, menadione-induced death is not blocked by caspase inhibitors, pointing to caspase-independent routes.[6][10]

-

-

Necroptosis and Autophagy: In addition to apoptosis, menadione has been shown to induce necroptosis and autophagy in cancer cells, often mediated by key signaling molecules like MAPK8.[19]

-

Role of PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) plays an essential role in mediating menadione-induced cell death.[6] DNA damage caused by ROS leads to hyperactivation of PARP-1, which depletes cellular NAD⁺ and ATP, contributing to cell death.[6][21] Genetic deletion of PARP-1 significantly protects against menadione cytotoxicity.[6]

References

- 1. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nhsjs.com [nhsjs.com]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells* | Semantic Scholar [semanticscholar.org]

- 9. Menadione/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]

- 10. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Menadione causes endothelial barrier failure by a direct effect on intracellular thiols, independent of reactive oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of thiols in protecting against simultaneous toxicity of menadione to platelet plasma and intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation and reduction of glutathione-protein mixed disulfides during oxidative stress. A study with isolated hepatocytes and menadione (2-methyl-1,4-naphthoquinone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. db.cngb.org [db.cngb.org]

- 15. Menadione-induced cardiotoxicity is associated with alteration in intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of lipid peroxidation in menadione-mediated toxicity in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Menadione inhibits the alpha 1-adrenergic receptor-mediated increase in cytosolic free calcium concentration in hepatocytes by inhibiting inositol 1,4,5-trisphosphate-dependent release of calcium from intracellular stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Menadione-induced apoptosis: roles of cytosolic Ca(2+) elevations and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The History and Discovery of Menadione (Vitamin K3): An In-depth Technical Guide

Abstract

Menadione (B1676200), synthetically derived and recognized as Vitamin K3, represents a cornerstone in the study of quinones and their biological significance. This technical guide provides a comprehensive overview of the history, discovery, and biochemical intricacies of menadione. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal experiments that defined its role as a vitamin K precursor, its metabolic conversion to the biologically active menaquinone-4 (MK-4), and its multifaceted involvement in cellular signaling pathways. Quantitative toxicological and efficacy data are systematically presented, alongside detailed experimental protocols for key assays. Furthermore, this guide employs Graphviz visualizations to elucidate complex signaling cascades, including its enzymatic conversion, and its influence on the NF-κB and Wnt pathways, offering a detailed molecular perspective for advanced research and development.

Introduction

Vitamin K, a family of fat-soluble vitamins, is indispensable for a range of physiological processes, most notably blood coagulation and bone metabolism.[1][2] This group of compounds is characterized by a 2-methyl-1,4-naphthoquinone ring structure.[3] While phylloquinone (Vitamin K1) is of plant origin and menaquinones (Vitamin K2) are synthesized by bacteria, menadione (Vitamin K3) is a synthetic analogue that lacks the isoprenoid side chain characteristic of its natural counterparts.[3][4] Despite its synthetic nature, menadione can be enzymatically converted in animal tissues to menaquinone-4 (MK-4), a vital form of Vitamin K2, thus serving as a provitamin.[4][5] This guide offers a deep dive into the scientific journey of menadione, from its historical discovery to its current applications and areas of research.

A Historical Perspective: The Discovery of Vitamin K and the Emergence of Menadione

The story of menadione is intrinsically linked to the discovery of vitamin K. In 1929, the Danish biochemist Henrik Dam, while investigating cholesterol metabolism in chickens, observed that a diet free of cholesterol and fats led to hemorrhagic conditions.[6][7][8][9][10] He deduced that an unknown fat-soluble substance, essential for blood coagulation, was missing from the diet. He named this compound "Koagulationsvitamin," which was later shortened to Vitamin K.[6][7][10] For their pioneering work, Henrik Dam and Edward A. Doisy, who elucidated the chemical nature of vitamin K, were awarded the Nobel Prize in Physiology or Medicine in 1943.[9][11][12][13]

Following the initial discovery, research efforts focused on isolating and synthesizing this vital nutrient. Edward A. Doisy and his team successfully isolated two forms of the vitamin in 1939 and determined their chemical structures, paving the way for synthetic production.[11][14] This led to the synthesis of menadione, a simpler, un-substituted 2-methyl-1,4-naphthoquinone.[3] Various synthetic routes have since been developed for menadione, including the oxidation of 2-methylnaphthalene (B46627) using reagents like chromic acid or hydrogen peroxide, and the methylation of 1,4-naphthoquinone.[3][15] Its cost-effectiveness and stability have made it a common supplement in animal feed for preventing vitamin K deficiency.[16][17]

Quantitative Data

Toxicological Data: Lethal Dose (LD50)

The acute toxicity of menadione varies across different animal species and routes of administration. The following table summarizes available LD50 data.

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Intravenous | 800 mg/kg bw | [17] |

| Mouse | Oral | 500 mg/kg | [17] |

| Mouse | Intraperitoneal | 50 mg/kg | [17] |

Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

Menadione has demonstrated cytotoxic effects against various human cancer cell lines. The IC50 values for several cell lines are presented below.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| Multidrug-resistant leukemia | Leukemia | 13.5 ± 3.6 | [18][19] |

| Parental leukemia | Leukemia | 18 ± 2.4 | [18][19] |

| Mia PaCa-2 | Pancreatic Carcinoma | 6.2 | [19] |

| SAS | Oral Squamous Carcinoma | 8.45 | [20] |

| HEK293 (non-tumorigenic) | Embryonic Kidney | 98.5 | [20] |

| HaCaT (non-tumorigenic) | Keratinocyte | 74.5 | [20] |

Vitamin K Activity in Animal Feed

Menadione is widely used as a source of vitamin K in animal feed. Its efficacy is often measured by its ability to maintain normal blood clotting times (prothrombin time).

| Animal | Feed Supplement | Dosage | Effect | Reference(s) |

| Chicks | Menadione Nicotinamide (B372718) Bisulfite (MNB) or Menadione Dimethyl-pyrimidinol Bisulfite (MPB) | 0 to 400 µg/kg | Linear decrease in prothrombin time with increasing dose. | [21] |

| Chicks | Menadione Dimethylpyrimidinol Bisulfite (MPB) | Up to 2 g per ton of complete feed | Prevention of vitamin K deficiency. | [16] |

| Turkeys | Menadione Dimethylpyrimidinol Bisulfite (MPB) | Up to 2 g per ton of complete feed | Prevention of vitamin K deficiency. | [16] |

| Swine (growing and finishing) | Menadione Dimethylpyrimidinol Bisulfite (MPB) | Up to 10 g per ton of complete feed | Prevention of vitamin K deficiency. | [16] |

| Lactating Sows | Menadione (VK3) | 0.5 mg/kg feed (NRC recommendation) | Standard requirement for all production phases. | [2] |

| Pigs | Menadione Nicotinamide Bisulfite (MNB) | 100, 500, 2500 mg/kg | No adverse effects on live weight, feed intake, or gain/food ratio. | [22] |

Experimental Protocols

In Vitro Study: Menadione Treatment of Isolated Rat Hepatocytes

This protocol outlines the procedure for studying the effects of menadione on isolated rat hepatocytes, a common model for investigating drug metabolism and toxicity.

Objective: To assess the cytotoxicity and metabolic effects of menadione on primary hepatocytes.

Materials:

-

Male Wistar rats (200-250g)

-

Collagenase solution

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Menadione stock solution (dissolved in a suitable solvent like DMSO)

-

Reagents for viability assays (e.g., Trypan Blue, MTT)

-

Reagents for biochemical assays (e.g., measurement of ATP, glutathione (B108866) levels)

Procedure:

-

Hepatocyte Isolation: Isolate hepatocytes from rat liver using a two-step collagenase perfusion technique.

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes at a suitable density and allow them to attach for a few hours in a humidified incubator at 37°C and 5% CO2.

-

Menadione Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of menadione. Include a vehicle control (medium with the solvent used for the menadione stock solution).

-

Incubation: Incubate the cells for the desired time periods (e.g., 1, 3, 6, 12, 24 hours).

-

Assessment of Cytotoxicity:

-

Trypan Blue Exclusion Assay: At the end of the incubation period, detach the cells and stain with Trypan Blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

MTT Assay: Add MTT solution to the wells and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

Biochemical Assays:

-

Lyse the cells at the end of the treatment period.

-

Use commercially available kits or standard laboratory protocols to measure intracellular ATP levels, glutathione (GSH) concentrations, and other relevant metabolic parameters.

-

In Vivo Study: Caerulein-Induced Acute Pancreatitis in Mice

This protocol describes a widely used animal model to study acute pancreatitis and the potential therapeutic effects of compounds like menadione.[23]

Objective: To induce acute pancreatitis in mice and evaluate the protective effects of menadione.

Materials:

-

Male Swiss mice or C57BL/6 mice (8-10 weeks old)

-

Caerulein (B1668201) (a cholecystokinin (B1591339) analogue)

-

Menadione

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic agent

-

Materials for blood collection and tissue harvesting

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Acute Pancreatitis:

-

Menadione Administration:

-

In the treatment group, administer menadione (e.g., 10 mg/kg body weight, i.p.) one hour after the first caerulein injection.[23]

-

The control group receives an equivalent volume of saline.

-

-

Sample Collection:

-

At a predetermined time point after the final injection (e.g., 6-12 hours), euthanize the mice.

-

Collect blood samples via cardiac puncture for serum amylase and lipase (B570770) analysis.

-

Carefully dissect the pancreas and lungs for histological examination and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

-

Assessment of Pancreatitis Severity:

-

Serum Analysis: Measure serum amylase and lipase levels using commercial assay kits.

-

Histopathology: Fix the pancreas and lung tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the tissues for edema, inflammation, and necrosis.

-

MPO Assay: Homogenize a portion of the pancreas and lung tissue and measure MPO activity using a spectrophotometric assay.

-

Signaling Pathways and Mechanisms of Action

Enzymatic Conversion of Menadione to Menaquinone-4 (MK-4)

Menadione exerts its vitamin K activity after being converted to the biologically active menaquinone-4 (MK-4). This conversion is a two-step process primarily involving the enzymes NQO1 and UBIAD1.

Caption: Enzymatic conversion of menadione to menaquinone-4.

The initial step involves the reduction of menadione to its hydroquinone (B1673460) form, menadiol, by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[26][27][28][29] This two-electron reduction is a detoxification pathway that bypasses the formation of reactive semiquinone intermediates. Subsequently, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadiol, transferring a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to form MK-4.[5]

Interaction with the NF-κB Signaling Pathway

Menadione has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. The interaction is complex, with menadione exhibiting both pro- and anti-inflammatory effects depending on the context. In some models, menadione-induced oxidative stress can activate NF-κB.[30][31] Conversely, in other systems, menadione has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[23][32]

Caption: Menadione's inhibitory effect on the NF-κB pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

Recent studies have highlighted the role of menadione in suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[33] Menadione has been shown to decrease the expression of β-catenin and its downstream targets, such as cyclin D1.[34] This inhibition of the Wnt pathway contributes to menadione's anti-proliferative and pro-apoptotic effects in cancer cells.[34]

Caption: Menadione's inhibition of the Wnt/β-catenin pathway.

Conclusion

Menadione, or Vitamin K3, holds a significant place in the history of nutritional biochemistry and pharmacology. From its origins as a synthetic analogue born out of the quest to understand and combat hemorrhagic diseases, it has evolved into a widely used supplement in animal nutrition and a subject of intensive research for its potential therapeutic applications, particularly in oncology. Its ability to be converted into the biologically active MK-4, coupled with its interactions with critical signaling pathways such as NF-κB and Wnt, underscores its complex and multifaceted biological roles. This technical guide has provided a comprehensive overview of the key historical, chemical, and biological aspects of menadione, offering a valuable resource for scientists and researchers dedicated to advancing our understanding of this important compound. Further investigation into its mechanisms of action will undoubtedly unveil new avenues for its application in both animal and human health.

References

- 1. news-medical.net [news-medical.net]

- 2. Effects of vitamin K supplementation on reproductive performance and bone metabolism-related biochemical markers in lactation sows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menadione - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]

- 7. Henrik Dam - Wikipedia [en.wikipedia.org]

- 8. nattomk7.com [nattomk7.com]

- 9. Nobel Medicine Prize 1943. Vitamin K and its role in blood coagulation - GHN Pharma [ghnnordic.com]

- 10. nobelprize.org [nobelprize.org]

- 11. nobelprize.org [nobelprize.org]

- 12. timepath.org [timepath.org]

- 13. Story [m.slu.edu]

- 14. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]

- 15. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 16. fda.gov [fda.gov]

- 17. aafco.org [aafco.org]

- 18. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Menadione nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Menadione nicotinamide bisulphite as a source of vitamin K and niacin activities for the growing pig | Animal Science | Cambridge Core [cambridge.org]

- 23. Menadione (vitamin K3) inhibits hydrogen sulfide and substance P via NF-кB pathway in caerulein-induced acute pancreatitis and associated lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 2024.sci-hub.st [2024.sci-hub.st]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Menadione's Induction of Reactive Oxygen Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Menadione (B1676200) (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K, is a widely utilized compound in biological research to induce oxidative stress. Its ability to generate reactive oxygen species (ROS) through redox cycling provides a powerful tool to investigate the cellular responses to oxidative damage, signaling pathways, and cell death mechanisms. This guide offers a comprehensive overview of the core mechanisms of menadione-induced ROS production, its downstream cellular effects, and detailed experimental protocols for its study.

The Core Mechanism: Redox Cycling and ROS Generation

Menadione's capacity to induce oxidative stress stems from its futile redox cycling, a process that generates a continuous flux of ROS. This process is initiated by the one-electron reduction of the quinone structure of menadione to a semiquinone radical.[1][2] This unstable intermediate readily donates an electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) anion (O₂⁻). This cycle can repeat, leading to a significant accumulation of superoxide.

The enzymatic landscape of the cell plays a crucial role in menadione's redox cycling. One-electron reductases, such as NADPH-cytochrome P450 reductase and mitochondrial NADH-ubiquinone oxidoreductase, facilitate the formation of the semiquinone radical, thereby promoting ROS production.[2] Conversely, two-electron reductases, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1), can reduce menadione directly to a more stable hydroquinone.[3][4][5] This two-electron reduction is considered a detoxification pathway as it bypasses the semiquinone intermediate, thus preventing ROS generation.[3][5] The balance between one- and two-electron reduction pathways is therefore a critical determinant of menadione's cytotoxic potential.

The superoxide anions generated through redox cycling are often rapidly dismutated, either spontaneously or by superoxide dismutase (SOD) enzymes, into hydrogen peroxide (H₂O₂).[6][7] Hydrogen peroxide, being more stable and membrane-permeable than superoxide, can diffuse throughout the cell and participate in further reactions, including the Fenton reaction, which generates highly reactive hydroxyl radicals (•OH) in the presence of transition metals like iron.[8][9]

Cellular Consequences of Menadione-Induced ROS

The surge in intracellular ROS initiated by menadione triggers a cascade of events that can culminate in cell death. The specific outcomes are often dependent on the concentration of menadione, the duration of exposure, and the cell type.[6]

Depletion of Cellular Antioxidants

One of the immediate consequences of menadione-induced oxidative stress is the depletion of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant.[10][11][12] GSH is oxidized to glutathione disulfide (GSSG) as it scavenges ROS. The resulting decrease in the GSH/GSSG ratio compromises the cell's antioxidant capacity, rendering it more susceptible to oxidative damage.

Mitochondrial Dysfunction

Mitochondria are both a source and a target of menadione-induced ROS.[2][13] Menadione can directly interfere with the mitochondrial electron transport chain, leading to increased superoxide production.[2][14] The resulting oxidative stress can damage mitochondrial DNA, proteins, and lipids, leading to a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.[2][6][15]

Induction of Cell Death Pathways

High concentrations of menadione are cytotoxic and can induce various forms of cell death, including apoptosis and necrosis.[3][6][10] The accumulation of ROS can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and lead to the activation of caspases, key executioners of apoptosis.[16][17] Menadione has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][18] Furthermore, severe oxidative stress can lead to the activation of poly(ADP-ribose) polymerase (PARP), which can deplete cellular NAD+ and ATP stores, ultimately causing necrotic cell death.[6][7][19]

Quantitative Data on Menadione-Induced Effects

The following tables summarize quantitative data from various studies on the effects of menadione on ROS production and cell viability.

Table 1: Menadione-Induced ROS Production in Various Cell Types

| Cell Type | Menadione Concentration | Incubation Time | ROS Measurement | Fold Increase in ROS | Reference |

| Cardiomyocytes | 25 µM | 15 min | RoGFP Oxidation (Cytosol) | ~2.5-fold | [6] |

| HEK293T cells | 10 µM | Not specified | roGFP Oxidation (Cytosol & Mitochondria) | Significant increase | [13] |

| Bovine heart microvascular endothelial cells | 100 µM | 5 hours | Dichlorofluorescin | Time- and concentration-dependent increase | [7] |

| Human lens epithelial cells (FHL124) | 30 µM | Not specified | DCFDA assay | Elevated ROS levels | [20] |

| Pancreatic β-cells (INS-1 832/13) | Not specified | Not specified | H₂O₂ formation | Glucose-dependent increase | [21] |

Table 2: Menadione-Induced Cytotoxicity in Various Cell Lines

| Cell Line | Menadione Concentration | Incubation Time | Viability Assay | % Cell Viability | Reference |

| Cardiomyocytes | 25 µM | 6 hours | Propidium Iodide Uptake | ~44% | [6] |

| Yeast cells | 0.5 mM | Not specified | MTT Assay | Reduced absorbance | [22] |

| Human lens epithelial cells (FHL124) | 30 µM | Not specified | Cell-TitreGlo | Concentration-dependent decrease | [20] |

| RALA255-10G rat hepatocytes | Toxic concentrations | Not specified | Not specified | Decreased | [17] |

| Pancreatic β-cells (INS-1 832/13) | Not specified | 6 hours | Not specified | Glucose-dependent protection | [21] |

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for detecting intracellular ROS, primarily hydrogen peroxide.

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and allow them to adhere overnight.

-

Menadione Preparation: Prepare a stock solution of menadione in a suitable solvent such as DMSO.[14] Dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.

-

DCFH-DA Loading: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Menadione Treatment: Wash the cells twice with PBS to remove excess DCFH-DA. Add the culture medium containing the desired concentrations of menadione to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate time points using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Assessment of Cell Viability using the MTT Assay

This protocol outlines a colorimetric assay to assess cell viability based on mitochondrial metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Menadione Treatment: Remove the medium and add fresh medium containing various concentrations of menadione. Incubate for the desired period (e.g., 24 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Menadione serves as a valuable and versatile tool for inducing ROS and studying the intricate cellular responses to oxidative stress. A thorough understanding of its mechanisms of action, including the pivotal role of redox cycling and the influence of cellular enzymatic machinery, is essential for the accurate interpretation of experimental results. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize menadione in their investigations into the multifaceted roles of ROS in health and disease.

References

- 1. scite.ai [scite.ai]

- 2. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress by menadione affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exposure of Cultured Astrocytes to Menadione Triggers Rapid Radical Formation, Glutathione Oxidation and Mrp1-Mediated Export of Glutathione Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation and reduction of glutathione-protein mixed disulfides during oxidative stress. A study with isolated hepatocytes and menadione (2-methyl-1,4-naphthoquinone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells | MDPI [mdpi.com]

- 14. Menadione/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]

- 15. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arsenic induced apoptosis in malignant melanoma cells is enhanced by menadione through ROS generation, p38 signaling and p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. The level of menadione redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nhsjs.com [nhsjs.com]

Menadione Redox Cycling and Oxidative Stress Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which menadione (B1676200) (Vitamin K3) induces oxidative stress through redox cycling, leading to cellular damage and programmed cell death. This document details the core biochemical processes, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Core Concepts: The Engine of Menadione-Induced Oxidative Stress

Menadione, a synthetic naphthoquinone, is a potent inducer of oxidative stress due to its ability to undergo redox cycling. This process involves the enzymatic reduction of menadione to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻) and regenerate the parent menadione molecule. This futile cycle consumes cellular reducing equivalents, primarily NADPH, and generates a continuous flux of reactive oxygen species (ROS).

One-Electron vs. Two-Electron Reduction: A Tale of Two Fates

The metabolic fate of menadione within the cell dictates its cytotoxic potential.

-

One-Electron Reduction: Catalyzed by enzymes such as NADPH-cytochrome P450 reductase, this process generates an unstable semiquinone radical. This radical readily donates an electron to molecular oxygen, forming superoxide and perpetuating the redox cycle. This pathway is the primary driver of menadione-induced oxidative stress.

-

Two-Electron Reduction: Primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1), this pathway reduces menadione directly to the more stable hydroquinone (B1673460) form. This hydroquinone can be subsequently detoxified through conjugation reactions. The two-electron reduction pathway is therefore considered a detoxification mechanism, mitigating the toxic effects of menadione.

The Cascade of Reactive Oxygen Species

The initial production of superoxide by menadione redox cycling triggers a cascade of other ROS, each with distinct reactivity and cellular targets. Superoxide can be dismutated, either spontaneously or by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH).

Depletion of Cellular Antioxidant Defenses

The continuous production of ROS by menadione redox cycling overwhelms the cell's antioxidant capacity. A key consequence is the depletion of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant. GSH is consumed in several ways:

-

Direct reaction with ROS: GSH can directly scavenge ROS.

-

Enzymatic detoxification: Glutathione peroxidases use GSH to reduce hydrogen peroxide and lipid peroxides.

-

Conjugation with menadione: Glutathione S-transferases can catalyze the conjugation of GSH to menadione, facilitating its excretion.

The depletion of GSH leaves the cell vulnerable to oxidative damage to proteins, lipids, and DNA.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of menadione.

Table 1: Menadione IC₅₀ Values in Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Citation |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [1] |

| Hep3B | Human Hepatoma | 10 | 72 | [2] |

| HepG2 | Human Hepatoblastoma | 13.7 | 24 | [1] |

| SAS | Human Oral Squamous Carcinoma | 8.45 | 24 | [3] |

| HEK293 | Human Embryonic Kidney (non-cancerous) | 98.5 | 24 | [3] |

| HaCaT | Human Keratinocyte (non-cancerous) | 74.5 | 24 | [3] |

| Leukemia (multidrug-resistant) | Human Leukemia | 13.5 ± 3.6 | Not Specified | [4] |

| Leukemia (parental) | Human Leukemia | 18 ± 2.4 | Not Specified | [4] |

| Pancreatic Cancer Cells | Human Pancreatic Cancer | 42.1 ± 3.5 | 24 | [5] |

| Glioma (DBTRG.05MG) | Human Glioma | ~13.5 - 25 | Not Specified | [6] |

Table 2: Menadione-Induced Changes in ROS and Glutathione Levels

| Cell Type | Menadione Concentration (µM) | Parameter Measured | Change | Time Point | Citation |

| Cardiomyocytes | 25 | Cytosolic RoGFP Oxidation | Reached 74% oxidation | 15 min | [7] |

| Neuronal Cells (PC12) | 10-50 | ROS Levels (DCF-DA) | Dose-dependent increase | 24 h | [8] |

| Hepatocytes (from fasted rats) | 150 | GSH Depletion | Rapid and sustained | < 15 min | [1] |

| Hepatocytes (from fed rats) | 150 | GSH Depletion | Rapid and sustained | < 15 min | [1] |

| Hepatocytes | 300 | NADPH/NADP+ Ratio | Decrease from 0.85 to 0.39 | 15 min | [9] |

| Hepatocytes (from old rats) | 300 | Mitochondrial GSH | Significant loss | Not Specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study menadione-induced oxidative stress and cytotoxicity.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Principle: MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Protocol:

-

Preparation of MitoSOX Red Stock Solution (5 mM):

-

Allow the MitoSOX Red vial to warm to room temperature.

-

Add 13 µL of anhydrous DMSO to 50 µg of MitoSOX Red powder.

-

Vortex briefly to dissolve.

-

Aliquot and store at -20°C, protected from light.

-

-

Preparation of MitoSOX Red Working Solution (typically 5 µM):

-

Dilute the 5 mM stock solution in pre-warmed HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration. The optimal concentration should be determined empirically for each cell type.

-

-

Cell Staining (Adherent Cells):

-

Grow cells on coverslips or in a multi-well plate.

-

Wash the cells once with pre-warmed PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with pre-warmed HBSS.

-

-

Cell Staining (Suspension Cells):

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in the MitoSOX Red working solution.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times by centrifugation and resuspension in pre-warmed HBSS.

-

-

Detection:

-

Fluorescence Microscopy: Analyze the cells using a fluorescence microscope with appropriate filters (Excitation: ~510 nm, Emission: ~580 nm).

-

Flow Cytometry: Analyze the cells using a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE).

-

Measurement of Cellular Glutathione Levels using the DTNB-Based Assay

Principle: This colorimetric assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) with the sulfhydryl group of reduced glutathione (GSH) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.

Materials:

-

DTNB

-

Glutathione Reductase

-

NADPH

-

Assay Buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.5)

-